Pregnenolone Acetate

Description

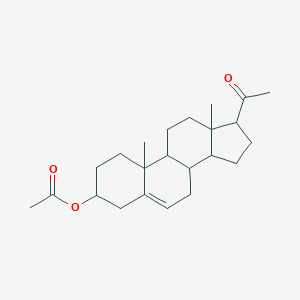

Structure

3D Structure

Properties

IUPAC Name |

[(3S,8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O3/c1-14(24)19-7-8-20-18-6-5-16-13-17(26-15(2)25)9-11-22(16,3)21(18)10-12-23(19,20)4/h5,17-21H,6-13H2,1-4H3/t17-,18-,19+,20-,21-,22-,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRRKVZVYZQXICQ-RJJCNJEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3048942 | |

| Record name | 3beta-Acetoxy-5-pregnene-20-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1778-02-5 | |

| Record name | Pregnenolone acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1778-02-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pregnenolone acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001778025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pregnenolone acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14626 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3beta-Acetoxy-5-pregnene-20-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pregnenolone acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.648 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PREGNENOLONE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0G0WWV404B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Neurosteroidal Functions of Pregnenolone Acetate: A Technical Guide for Researchers

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for professional medical advice.

Executive Summary

Pregnenolone (B344588), a foundational neurosteroid, and its synthetic ester, pregnenolone acetate (B1210297), have garnered significant attention for their potential therapeutic applications in a range of neurological and psychiatric disorders. This technical guide provides an in-depth overview of the biological functions of pregnenolone as a neurosteroid, with the understanding that pregnenolone acetate serves as a prodrug that is hydrolyzed in vivo to release the active pregnenolone molecule. This guide synthesizes key research findings, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing complex pathways and workflows through Graphviz diagrams. The content is tailored for professionals in neuroscience research and drug development, aiming to provide a comprehensive resource to facilitate further investigation into the therapeutic potential of pregnenolone and its derivatives.

Introduction: this compound as a Prodrug for the Neurosteroid Pregnenolone

This compound is a synthetic ester of pregnenolone. While some in vitro studies suggest that this compound may have direct biological effects, its primary role in systemic administration is considered to be that of a prodrug. Upon administration, it is presumed to be rapidly hydrolyzed by esterases in the body to yield pregnenolone, the biologically active neurosteroid. This approach can potentially enhance the bioavailability and stability of pregnenolone. Therefore, this guide will focus on the well-documented neurosteroidal functions of pregnenolone and its key metabolites, which are the ultimate effectors of this compound administration in a physiological context.

Pregnenolone is synthesized from cholesterol in the brain, adrenal glands, and gonads.[1] As a neurosteroid, it plays a crucial role in a multitude of neuronal processes, including synaptic plasticity, memory formation, mood regulation, and neuroprotection.[2][3] Its effects are mediated through direct and indirect interactions with various neurotransmitter receptor systems and intracellular signaling pathways.

Key Biological Functions of Pregnenolone as a Neurosteroid

Pregnenolone and its primary metabolites, pregnenolone sulfate (B86663) (PREG-S) and allopregnanolone (B1667786), exert pleiotropic effects on the central nervous system. These functions are critical for maintaining neuronal health and cognitive function.

Modulation of Learning and Memory

Numerous preclinical studies have demonstrated the memory-enhancing effects of pregnenolone and PREG-S.[4][5] Administration of these neurosteroids has been shown to improve performance in various memory tasks in rodents.[4][6] The proposed mechanisms for these cognitive benefits include the modulation of synaptic plasticity and the enhancement of neurotransmitter release.

Neuroprotection and Neurogenesis

Pregnenolone exhibits significant neuroprotective properties against various insults, including excitotoxicity and neuroinflammation.[7] It has been shown to protect neurons from glutamate-induced and amyloid-beta-induced toxicity.[7] Furthermore, pregnenolone can influence neurogenesis by promoting the proliferation of neural stem cells and their differentiation into oligodendrocytes and neurons.[8]

Regulation of Mood and Anxiety

The metabolites of pregnenolone, particularly allopregnanolone, are potent modulators of mood and anxiety. Allopregnanolone is a positive allosteric modulator of the GABA-A receptor, exerting anxiolytic effects.[9] Clinical studies are exploring the potential of pregnenolone administration to alleviate symptoms of depression and anxiety disorders.

Anti-inflammatory Effects in the Brain

Pregnenolone and its derivatives have demonstrated anti-inflammatory properties within the central nervous system.[2][10] They can suppress the production of pro-inflammatory cytokines in microglial cells and macrophages, which may be beneficial in neuroinflammatory conditions.[2][10]

Molecular Mechanisms of Action

The diverse biological functions of pregnenolone are a result of its interaction with multiple molecular targets in the brain.

Modulation of NMDA Receptors

Pregnenolone sulfate (PREG-S) is a well-characterized positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor.[3][11] It potentiates NMDA receptor-mediated currents, which is believed to be a key mechanism underlying its cognitive-enhancing effects.[9][12] This modulation is subtype-selective, with PREG-S potentiating NR1/NR2A and NR1/NR2B receptors while inhibiting NR1/NR2C and NR1/NR2D receptors.[3]

Modulation of GABA-A Receptors

While pregnenolone itself has minimal direct effects on the GABA-A receptor, its metabolite allopregnanolone is a potent positive allosteric modulator.[13][14] Conversely, pregnenolone sulfate acts as a negative allosteric modulator of the GABA-A receptor, contributing to the complex regulation of neuronal excitability.[14][15][16]

Allosteric Modulation of Cannabinoid Receptor 1 (CB1)

Pregnenolone has been identified as a negative allosteric modulator of the cannabinoid receptor 1 (CB1).[17][18][19] This interaction is thought to represent a natural feedback mechanism to dampen excessive CB1 receptor activation, for instance, by THC from cannabis.[20]

Interaction with Microtubule-Associated Proteins

Pregnenolone can bind to microtubule-associated protein 2 (MAP2), promoting microtubule polymerization and neurite outgrowth.[1][21] This mechanism is thought to contribute to its roles in neuronal development and plasticity.

Quantitative Data on Pregnenolone's Neurosteroidal Activity

The following tables summarize key quantitative data from preclinical and clinical studies on pregnenolone and its metabolites.

Table 1: Receptor Modulation by Pregnenolone and its Metabolites

| Compound | Receptor | Action | Affinity/Potency (EC₅₀/IC₅₀/Kᵢ) | Species/System | Reference(s) |

| Pregnenolone Sulfate (PREG-S) | NMDA Receptor | Positive Allosteric Modulator | EC₅₀ = 21 ± 3 µM (for potentiation of glutamate (B1630785) response) | Rat (HEK cells expressing GluN1/GluN2B) | [9] |

| Pregnenolone Sulfate (PREG-S) | GABA-A Receptor | Negative Allosteric Modulator | IC₅₀ ≈ 1-10 µM | Recombinant (α1β2γ2L) | [15][16] |

| Allopregnanolone | GABA-A Receptor | Positive Allosteric Modulator | EC₅₀ = 12.9 ± 2.3 nM | Rat (Dentate Gyrus Granule Cells) | [16] |

| Pregnenolone | CB1 Receptor | Negative Allosteric Modulator | Does not modify agonist binding but reduces agonist efficacy | CHO-CB1R cells | [17][20] |

Table 2: Dosing and Efficacy in Preclinical and Clinical Studies

| Study Type | Model/Population | Compound | Dose | Outcome | Reference(s) |

| Preclinical (Memory) | Male Mice | Pregnenolone Sulfate | 3.5 fmol per mouse (intracerebroventricular) | Improved retention in footshock active avoidance training | [4] |

| Preclinical (Memory) | Rats and Mice | Pregnenolone Sulfate | 0.025–12.5 nmol (intracerebroventricular) | U-inverted dose-response curve for spatial memory improvement | [6] |

| Clinical Trial (Schizophrenia) | Patients with recent-onset schizophrenia | Pregnenolone | 50 mg/day (adjunctive) | Amelioration of cognitive deficits (visual attention) | [1][22] |

| Clinical Trial (Schizophrenia) | Patients with schizophrenia | Pregnenolone | Fixed escalating doses to 500 mg/day (adjunctive) | Improved functional capacity (UPSA-B scores) | [2][23] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide to facilitate replication and further research.

Protocol for Assessing Memory Enhancement in Rodents (Active Avoidance Task)

Objective: To evaluate the effect of pregnenolone or its metabolites on memory retention.

Animal Model: Male mice.

Procedure:

-

Training: Mice are placed in a shuttle box with two compartments separated by a door. A conditioned stimulus (e.g., a light or tone) is presented, followed by an unconditioned stimulus (a mild footshock) delivered through the grid floor. The mouse can avoid the shock by moving to the other compartment during the conditioned stimulus presentation.

-

Drug Administration: Immediately after training, pregnenolone, pregnenolone sulfate, or vehicle is administered intracerebroventricularly (ICV).

-

Retention Test: 24 hours after training, the mice are returned to the shuttle box, and the number of conditioned avoidance responses (moving to the other compartment during the conditioned stimulus before the footshock) is recorded. An increase in avoidance responses in the drug-treated group compared to the vehicle group indicates memory enhancement.

Reference: [4]

Protocol for In Vitro Assessment of Neuroinflammation

Objective: To determine the anti-inflammatory effects of pregnenolone on microglial cells.

Cell Line: BV-2 murine microglial cells.

Procedure:

-

Cell Culture: BV-2 cells are cultured in appropriate media until they reach a suitable confluency.

-

Stimulation: The cells are stimulated with a pro-inflammatory agent, such as lipopolysaccharide (LPS), to induce an inflammatory response.

-

Treatment: Concurrently with or prior to LPS stimulation, cells are treated with various concentrations of pregnenolone or vehicle.

-

Cytokine Measurement: After a specified incubation period (e.g., 24 hours), the cell culture supernatant is collected. The levels of pro-inflammatory cytokines, such as TNF-α and IL-6, are measured using an enzyme-linked immunosorbent assay (ELISA). A reduction in cytokine levels in the pregnenolone-treated groups compared to the LPS-only group indicates an anti-inflammatory effect.

Reference: [24]

Protocol for a Randomized Controlled Trial of Adjunctive Pregnenolone in Schizophrenia

Objective: To assess the efficacy of adjunctive pregnenolone in improving cognitive and negative symptoms in patients with schizophrenia.

Study Design: A multi-center, randomized, double-blind, placebo-controlled trial.

Participant Population: Patients diagnosed with schizophrenia or schizoaffective disorder with stable symptoms on their current antipsychotic medication.

Procedure:

-

Screening and Baseline Assessment: Eligible participants undergo baseline assessments of cognitive function (e.g., using the MATRICS Consensus Cognitive Battery - MCCB), negative symptoms (e.g., using the Scale for the Assessment of Negative Symptoms - SANS), and overall psychopathology.

-

Randomization: Participants are randomly assigned to receive either pregnenolone (e.g., 50 mg/day or escalating doses up to 500 mg/day) or a matching placebo, in addition to their standard antipsychotic treatment.

-

Treatment Period: The treatment duration is typically 8-12 weeks.

-

Follow-up Assessments: Cognitive and clinical assessments are repeated at specified intervals during the treatment period and at the end of the study.

-

Outcome Measures: The primary outcomes are the change from baseline in MCCB composite scores and SANS total scores. Secondary outcomes may include measures of functional capacity and safety assessments.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and experimental workflows discussed in this guide.

Caption: Biosynthesis and major metabolic pathways of pregnenolone.

Caption: Modulation of key neuronal receptors by pregnenolone and its metabolites.

Caption: Experimental workflow for assessing the effects of pregnenolone on memory in rodents.

Conclusion and Future Directions

This compound, as a prodrug for the neurosteroid pregnenolone, holds considerable promise for the development of novel therapeutics for a variety of CNS disorders. The extensive preclinical evidence for pregnenolone's roles in cognitive enhancement, neuroprotection, and mood regulation provides a strong rationale for further clinical investigation. Future research should focus on elucidating the precise pharmacokinetics of this compound to optimize dosing strategies, further exploring the therapeutic potential of its metabolites, and conducting large-scale, well-controlled clinical trials to establish its efficacy and safety in various patient populations. The continued exploration of the intricate signaling pathways modulated by pregnenolone will undoubtedly unveil new avenues for therapeutic intervention in neurological and psychiatric diseases.

References

- 1. clinicalschizophrenia.net [clinicalschizophrenia.net]

- 2. Proof-of-concept randomized controlled trial of pregnenolone in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of the NMDA response by pregnenolone sulphate reveals subtype selective modulation of NMDA receptors by sulphated steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Memory-enhancing effects in male mice of pregnenolone and steroids metabolically derived from it - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neurosteroids: Deficient cognitive performance in aged rats depends on low pregnenolone sulfate levels in the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. The neurosteroid pregnenolone is synthesized by a mitochondrial P450 enzyme other than CYP11A1 in human glial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pregnenolone enhances the proliferation of mouse neural stem cells and promotes oligodendrogenesis, together with Sox10, and neurogenesis, along with Notch1 and Pax6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Site of Action of Brain Neurosteroid Pregnenolone Sulfate at the N-Methyl-D-Aspartate Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The neurosteroid pregnenolone promotes degradation of key proteins in the innate immune signaling to suppress inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pregnenolone sulfate: a positive allosteric modulator at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Distinct effect of pregnenolone sulfate on NMDA receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Tolerance to allopregnanolone with focus on the GABA-A receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Neurosteroids and GABA-A Receptor Function [frontiersin.org]

- 15. Pregnenolone sulfate block of GABAA receptors: mechanism and involvement of a residue in the M2 region of the α subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Diminished allopregnanolone enhancement of GABAA receptor currents in a rat model of chronic temporal lobe epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Allosteric Modulators of the CB1 Cannabinoid Receptor: A Structural Update Review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Aiming for allosterism: Evaluation of allosteric modulators of CB1 in a neuronal model - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. repositori.upf.edu [repositori.upf.edu]

- 21. biorxiv.org [biorxiv.org]

- 22. Adjunctive Pregnenolone Ameliorates the Cognitive Deficits in Recent-Onset Schizophrenia: An 8-Week, Randomized, Double-Blind, Placebo-Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Scholarly Article or Book Chapter | Proof-of-Concept Trial with the Neurosteroid Pregnenolone Targeting Cognitive and Negative Symptoms in Schizophrenia | ID: ff365f33k | Carolina Digital Repository [cdr.lib.unc.edu]

- 24. iris.unimore.it [iris.unimore.it]

- 25. researchgate.net [researchgate.net]

A Technical Whitepaper on Pregnenolone Acetate: A Synthetic Pregnane Steroid for Research and Development

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical guide on pregnenolone (B344588) acetate (B1210297), a synthetic pregnane (B1235032) steroid ester. It details its chemical properties, synthesis, mechanism of action as a prodrug, and its application in scientific research, with a focus on its neuroactive potential.

Executive Summary

Pregnenolone acetate is the synthetically produced acetate ester of pregnenolone, the endogenous precursor to all steroid hormones. As a more stable and bioavailable prodrug, it serves as a critical tool for investigating the physiological and pharmacological roles of pregnenolone, particularly in the central nervous system. Following administration, it is metabolized into pregnenolone, which modulates key neurotransmitter systems, including GABA-A and NMDA receptors. This guide summarizes the synthesis, physicochemical properties, and mechanism of action of this compound. It provides detailed experimental protocols for its preclinical evaluation and presents a synopsis of its application in neuroscience research, highlighting its potential in models of schizophrenia, depression, anxiety, and cognitive dysfunction.

Synthesis and Physicochemical Properties

This compound (IUPAC name: 3β-Hydroxypregn-5-en-20-one acetate) is a synthetic derivative of pregnenolone. The synthesis commonly involves the acetylation of pregnenolone. A typical laboratory-scale synthesis involves reacting pregnenolone with acetyl chloride in a suitable solvent like dichloromethane, using a base such as pyridine (B92270) to neutralize the resulting hydrochloric acid.[1] Alternative industrial methods include the hydrogenation of 16-dehydropregnenolone (B108158) acetate using a palladium/carbon catalyst.[2]

Data Presentation: Physicochemical Properties

All quantitative data for this compound are summarized in Table 1 for clear reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (3S,8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate | [3] |

| CAS Number | 1778-02-5 | [1][4] |

| Molecular Formula | C₂₃H₃₄O₃ | [1][4] |

| Molecular Weight | 358.52 g/mol | [1][4] |

| Melting Point | 149 - 152 °C | [4] |

| Appearance | White to off-white crystalline powder | [4] |

| Solubility | Soluble in organic solvents (e.g., ethanol, acetone); Insoluble in water | N/A |

Mechanism of Action: A Prodrug Approach

The primary role of this compound is to act as a prodrug for pregnenolone. Its ester linkage increases its lipophilicity and stability, enhancing oral bioavailability compared to the parent hormone. Once administered, endogenous esterase enzymes rapidly hydrolyze the acetate group, releasing active pregnenolone into circulation.

Pregnenolone itself is a potent neurosteroid with pleiotropic effects.[5] Its mechanisms of action include:

-

Allosteric modulation of neurotransmitter receptors: Pregnenolone and its sulfated metabolite are known to act as negative allosteric modulators of the GABA-A receptor and positive allosteric modulators of the NMDA receptor.[6] This dual action allows it to fine-tune synaptic transmission and plasticity.

-

Precursor to other neuroactive steroids: Pregnenolone is the metabolic precursor to a host of other steroids, including progesterone, DHEA, and the potent anxiolytic neurosteroid allopregnanolone.[5][7] The downstream effects of this compound administration are therefore a composite of the actions of pregnenolone and its metabolites.

References

- 1. benchchem.com [benchchem.com]

- 2. Applied Clinical Tandem Mass Spectrometry-Based Quantification Methods for Lipid-Derived Biomarkers, Steroids and Cannabinoids: Fit-for-Purpose Validation Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Conserved site for neurosteroid modulation of GABA A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oral Administration of Stereoisomeric Prednisolone Prodrugs in Rats [jscimedcentral.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. δ Subunit Inhibits Neurosteroid Modulation of GABAAReceptors | Journal of Neuroscience [jneurosci.org]

- 7. jneurosci.org [jneurosci.org]

An In-depth Technical Guide to the Chemical Properties and Structure of Pregnenolone Acetate

Pregnenolone (B344588) acetate (B1210297) is a synthetic derivative of the endogenous neurosteroid pregnenolone.[1] It serves as a crucial intermediate in the synthesis of various steroid hormones and has garnered significant interest within the scientific community for its potential therapeutic applications, including in hormone replacement therapies, neuroprotection, and dermatology.[2][3] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological interactions of pregnenolone acetate, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[2][4] It is stable under normal storage conditions, which typically involve keeping it in a tightly sealed container at room temperature, away from light and moisture.[4][5] The compound is classified as a steroid ester.[6][7]

| Property | Value | Source |

| Molecular Formula | C₂₃H₃₄O₃ | [2][6] |

| Molecular Weight | 358.51 g/mol | [8] |

| Melting Point | 149-152 °C | [2][7] |

| Boiling Point | ~452.9-482.4 °C (at 760 mmHg) | [4][5] |

| Solubility | Slightly soluble in water; Soluble in alcohol and chloroform. | [4] |

| Appearance | White to off-white crystalline powder | [2][4] |

| Optical Rotation | [α]20/D = +17° to +22° (c=1 in Ethanol) | [2] |

| Purity | ≥98-99% (HPLC) | [2] |

Structural Information

The chemical structure of this compound is characterized by a four-ring steroid nucleus. The acetate group is attached at the C3 position, and a ketone group is present at the C20 position.

-

IUPAC Name : [(3S,8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate[6]

-

CAS Number : 1778-02-5[2]

-

SMILES String : CC(=O)O[C@H]1CC[C@]2(C)[C@H]3CC[C@@]4(C)--INVALID-LINK--[C@@H]3CC=C2C1

-

InChI Key : CRRKVZVYZQXICQ-RJJCNJEVSA-N

Experimental Protocols and Data

Synthesis of this compound

A common method for the synthesis of this compound involves the acetylation of pregnenolone.[9]

Protocol:

-

Suspend pregnenolone (0.158 mol) in anhydrous dichloromethane (B109758) (400 ml).[9]

-

Add pyridine (B92270) (0.195 mol) to the suspension.[9]

-

Cool the mixture to 0°C.[9]

-

Add acetyl chloride (0.176 mol) dropwise over 10 minutes.[9]

-

Allow the reaction mixture to warm to room temperature and stir for 3 hours.[9]

-

Quench the reaction by adding water (300 ml).[9]

-

Separate the organic layer and wash it with brine (100 ml) and water (100 ml).[9]

-

Dry the organic layer over sodium sulfate (B86663) (Na₂SO₄).[9]

-

Evaporate the solvent under vacuum to yield the final product.[9]

Another cited method for its preparation is the catalytic hydrogenation of 16-Dehydrothis compound.[7][9] A patented synthetic method describes the hydrogenation of dehydrothis compound using a palladium/carbon catalyst with ammonium (B1175870) acetate in ethyl acetate.[10]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR):

-

¹H-NMR (500 MHz, CDCl₃): δ 0.64 (s, 3H, 18-Me), 1.02 (s, 3H, 19-Me), 1.13-1.28 (m, 3H), 1.43-1.73 (m, 9H), 1.88 (d, J=10.0 Hz, 2H), 1.99-2.03 (m, 1H), 2.04 (s, 3H, 3β-OAc), 2.05-2.07 (m, 1H), 2.13 (s, 3H, 21-Me), 2.15-2.22 (m, 1H), 2.32-2.34 (m, 2H), 2.52-2.56 (m, 1H), 4.61 (m, 1H, C3-Hα), 5.39 (d, J=5.0 Hz, 1H, C6-H).[9]

-

¹³C-NMR (125 MHz, CDCl₃): δ 13.2, 19.3, 21.0, 21.4, 22.8, 24.5, 27.7, 31.6, 31.8, 31.8, 36.6, 37.0, 38.1, 38.8, 44.0, 49.9, 56.8, 63.7, 73.8, 122.3, 139.7, 170.5, 209.5.[9]

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS):

-

m/z 381.2403 [M+Na]⁺ (calculated for C₂₃H₃₄O₃Na, 381.2406).[9]

Biological Activity and Signaling Pathways

This compound is a derivative of pregnenolone, a key precursor in the biosynthesis of a wide array of steroid hormones, including progestogens, mineralocorticoids, glucocorticoids, androgens, and estrogens.[3][5][7]

Caption: Role of Pregnenolone in Steroidogenesis.

As a neurosteroid, this compound has been shown to have effects on the central nervous system.[2] It can promote neurite extension and increase microtubule polymerization, suggesting a role in neurodevelopment and neural plasticity.[11]

Furthermore, this compound acts as a signaling-specific inhibitor of the cannabinoid CB1 receptor.[7][12] It is believed to be a negative allosteric modulator, meaning it binds to a site on the receptor that is different from the primary (orthosteric) binding site for agonists like tetrahydrocannabinol (THC). This interaction inhibits the effects mediated by the CB1 receptor without directly blocking agonist binding.[12]

Caption: Allosteric Modulation of CB1 Receptor.

Conclusion

This compound is a well-characterized steroid ester with defined chemical and physical properties. Its role as a synthetic precursor to numerous hormones and its own biological activities, particularly its effects as a neurosteroid and a modulator of the cannabinoid system, make it a compound of significant interest for ongoing research and development in the pharmaceutical and cosmetic industries.[2] The detailed information provided in this guide serves as a valuable resource for professionals engaged in the study and application of this versatile molecule.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 1778-02-5 [chemicalbook.com]

- 4. This compound: Uses, Benefits, Safety, Side Effects & Supplier Guide China [sinochem-nanjing.com]

- 5. This compound CAS 1778-02-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. This compound | C23H34O3 | CID 2723722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound CAS#: 1778-02-5 [m.chemicalbook.com]

- 8. This compound [webbook.nist.gov]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. CN103450306A - Synthetic method of this compound - Google Patents [patents.google.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. This compound | Cannabinoid Receptor | TargetMol [targetmol.com]

Pregnenolone Acetate: A Linchpin in Steroid Hormone Synthesis for Research and Drug Development

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pregnenolone (B344588) acetate (B1210297), the acetylated form of pregnenolone, serves as a crucial intermediate in the industrial synthesis of a wide array of steroid hormones and is a valuable tool in steroidogenesis research. While pregnenolone is the direct endogenous precursor to all steroid hormones, pregnenolone acetate's chemical stability and utility in synthetic schemes make it a cornerstone in the production of corticosteroids, progestogens, androgens, and estrogens. This technical guide provides a comprehensive overview of the role of this compound as a precursor, detailing its synthesis, conversion pathways, and relevant experimental protocols. Quantitative data on reaction yields are presented, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

Steroid hormones are a class of lipids characterized by a four-ring steroid nucleus. They are integral to a vast number of physiological processes, including metabolism, inflammation, immune response, and sexual development. The synthesis of all steroid hormones, a process known as steroidogenesis, originates from cholesterol. A critical rate-limiting step in this pathway is the conversion of cholesterol to pregnenolone by the enzyme cytochrome P450 side-chain cleavage (P450scc or CYP11A1) in the mitochondria.[1]

Pregnenolone is the universal precursor to all steroid hormones.[1] Its acetylated derivative, this compound, while not a primary endogenous intermediate, is a key compound in the semi-synthesis of numerous steroid drugs. It offers advantages in terms of stability and handling during manufacturing processes. In biological systems, esterases can hydrolyze this compound to pregnenolone, allowing it to enter the natural steroidogenesis cascade. This guide will explore the synthesis of this compound and its subsequent conversion into major classes of steroid hormones, providing both chemical and biological contexts.

Chemical Synthesis of this compound and Progesterone (B1679170)

The industrial production of this compound often starts from dehydrothis compound. The subsequent conversion to progesterone involves a hydrolysis step followed by oxidation.

Synthesis of this compound

A common industrial method for synthesizing this compound involves the catalytic hydrogenation of dehydrothis compound.

Experimental Protocol: Catalytic Hydrogenation of Dehydrothis compound [2]

-

Reaction Setup: In a suitable hydrogenation reactor, dissolve dehydrothis compound in ethyl acetate (8-10 mL per gram of starting material).

-

Catalyst Addition: Add a compound catalyst consisting of palladium on carbon (Pd/C) and ammonium (B1175870) acetate. The total catalyst amount should be 5.5-8.5% of the dehydrothis compound weight, with a palladium to ammonium acetate mass ratio of approximately 1:120.

-

Hydrogenation: Pressurize the reactor with hydrogen gas to 0.4-0.8 MPa and maintain the temperature between 35-45°C. Stir the reaction mixture for 2-3 hours.

-

Work-up: After the reaction is complete, filter the reaction mixture to remove the catalyst. Concentrate the filtrate under normal pressure.

-

Crystallization: Add a 1:1 (v/v) mixture of methanol (B129727) and ethyl acetate (1 mL per gram of initial starting material) to the concentrated residue. Cool the mixture to induce crystallization.

-

Purification: Collect the crude this compound by centrifugation. Wash the crude product with warm water (40-50°C) and then with methanol (0.1-0.5 mL per gram of initial starting material).

-

Drying: Dry the purified product in an oven to obtain white, sandy, solid this compound.

Conversion of this compound to Progesterone

The conversion of this compound to progesterone is a two-step process involving the hydrolysis of the acetate group to yield pregnenolone, followed by the Oppenauer oxidation of pregnenolone to progesterone.

Experimental Protocol: Hydrolysis of this compound

-

Reaction: Dissolve this compound in a suitable solvent such as methanol.

-

Hydrolysis: Add an aqueous solution of a base, for example, sodium hydroxide, and heat the mixture to reflux until the hydrolysis is complete (monitored by TLC or HPLC).

-

Neutralization and Extraction: Cool the reaction mixture and neutralize it with an acid like hydrochloric acid. Extract the pregnenolone with an organic solvent (e.g., dichloromethane).

-

Purification: Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain pregnenolone.

Experimental Protocol: Oppenauer Oxidation of Pregnenolone to Progesterone [3]

-

Reaction Setup: Dissolve pregnenolone in a suitable solvent like toluene.

-

Dehydration: Heat the mixture to reflux to remove any residual water.

-

Oxidation: Add a ketone, such as cyclohexanone, and a catalyst, typically aluminum isopropoxide. Continue to reflux the mixture. The reaction involves the oxidation of the 3β-hydroxyl group to a ketone and the isomerization of the Δ5 double bond to the Δ4 position.

-

Work-up: After the reaction is complete, cool the mixture and add water to quench the reaction and induce crystallization.

-

Purification: Collect the crude progesterone by filtration. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Quantitative Data on Synthesis

The yields for the industrial synthesis of this compound and its conversion to progesterone are summarized in the table below.

| Reaction Step | Starting Material | Product | Catalyst/Reagents | Yield (%) | Reference |

| Hydrogenation | Dehydrothis compound | This compound | Pd/C, Ammonium Acetate | >97 | [2] |

| Hydrolysis | This compound | Pregnenolone | Base (e.g., NaOH) | >95 | [2] |

| Oppenauer Oxidation | Pregnenolone | Progesterone | Aluminum Isopropoxide, Ketone | >80 | [2] |

| Overall Conversion | Dehydrothis compound | Progesterone | ~73.7 | [2] |

Biological Conversion and Steroidogenesis Pathway

In biological systems, acetate esters of steroids can be hydrolyzed by non-specific esterases or specific cholesterol esterases to their corresponding free alcohols. Therefore, exogenously administered this compound can be converted to pregnenolone, which then enters the well-established steroidogenesis pathway.

Enzymatic Hydrolysis of this compound

While specific kinetic data for the enzymatic hydrolysis of this compound is not extensively documented, it is known that enzymes like cholesterol esterase (or hormone-sensitive lipase) are capable of hydrolyzing cholesterol esters to free cholesterol. It is plausible that these enzymes can also act on this compound.

The Steroidogenesis Cascade from Pregnenolone

Once pregnenolone is formed, it serves as the substrate for a series of enzymatic reactions occurring in the endoplasmic reticulum and mitochondria, leading to the synthesis of all other steroid hormones. The major pathways are summarized in the diagram below.

References

In Vivo Metabolic Fate of Pregnenolone Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pregnenolone (B344588) acetate (B1210297), the acetylated form of the endogenous steroid pregnenolone, is a synthetic prohormone that serves as a precursor in the biosynthesis of a wide array of steroid hormones. Following administration, it is readily hydrolyzed in vivo to pregnenolone, which then enters the intricate network of steroidogenic pathways. This technical guide provides a comprehensive overview of the in vivo conversion of pregnenolone acetate to other steroids, focusing on quantitative data, detailed experimental protocols, and the visualization of key metabolic pathways. Understanding the metabolic fate of this compound is critical for its therapeutic development and for elucidating its physiological and pharmacological effects.

Metabolic Pathways of Pregnenolone

Once this compound is deacetylated to pregnenolone, it becomes a substrate for several key enzymes that direct its conversion towards various classes of steroid hormones. The two primary pathways involve its conversion to progesterone (B1679170) via the Δ⁴ pathway and to dehydroepiandrosterone (B1670201) (DHEA) through the Δ⁵ pathway.

Δ⁴ Pathway: Conversion to Progesterone

The conversion of pregnenolone to progesterone is a critical step in the synthesis of progestogens, corticosteroids, and androgens. This transformation is catalyzed by the enzyme 3β-hydroxysteroid dehydrogenase/Δ⁵-Δ⁴ isomerase (3β-HSD). This enzyme is expressed in various steroidogenic tissues, including the adrenal glands, gonads, and placenta.

Δ⁵ Pathway: Conversion to DHEA

Alternatively, pregnenolone can be hydroxylated at the 17α position by the enzyme 17α-hydroxylase/17,20-lyase (CYP17A1), a key enzyme in the synthesis of androgens and estrogens. This leads to the formation of 17α-hydroxypregnenolone, which is then converted to DHEA by the 17,20-lyase activity of the same enzyme.

The metabolic pathways are illustrated in the following diagram:

Quantitative Data on In Vivo Conversion

The in vivo conversion of this compound (or its active form, pregnenolone) results in altered serum concentrations of various downstream steroids. The following tables summarize quantitative data from human clinical trials where pregnenolone was administered orally. It is important to note that this compound is expected to be rapidly hydrolyzed to pregnenolone, making these data relevant to understanding its metabolic effects.

Table 1: Serum Steroid Levels Following Oral Pregnenolone Administration (500 mg/day for 8 weeks) in Patients with Schizophrenia. [1]

| Steroid | Baseline (mean ± SD) | Post-Treatment (mean ± SD) |

| Pregnenolone (ng/dL) | 14.8 ± 7.5 | 104.3 ± 65.1 |

| Progesterone (ng/dL) | 18.1 ± 11.2 | 80.5 ± 55.4 |

| DHEAS (µg/dL) | 135.8 ± 78.4 | 157.8 ± 89.2 |

| DHEA (ng/dL) | 4.1 ± 2.3 | 4.3 ± 2.1 |

| Testosterone (ng/dL) | 425.1 ± 188.7 | 433.9 ± 199.5 |

| Free Testosterone (pg/mL) | 14.9 ± 5.8 | 15.2 ± 6.1 |

| Androstenedione (ng/dL) | 78.4 ± 33.1 | 81.2 ± 35.7 |

| Estradiol (pg/mL) | 28.7 ± 11.4 | 29.9 ± 12.5 |

| Cortisol (µg/dL) | 12.3 ± 4.9 | 12.8 ± 5.3 |

Table 2: Serum Neurosteroid Levels Following Oral Pregnenolone Administration (500 mg/day for 12 weeks) in Patients with Bipolar Depression. [2]

| Neurosteroid | Baseline (mean ± SD) | Post-Treatment (mean ± SD) |

| Pregnenolone (ng/mL) | 1.8 ± 1.1 | 15.6 ± 10.2 |

| Allopregnanolone (ng/mL) | 0.3 ± 0.2 | 2.1 ± 1.5 |

| Pregnanolone (ng/mL) | 0.2 ± 0.1 | 1.4 ± 0.9 |

| DHEA (ng/mL) | 3.9 ± 2.4 | 4.1 ± 2.2 |

Experimental Protocols

The accurate quantification of steroids in biological matrices is essential for studying the in vivo conversion of this compound. The following sections detail typical experimental protocols for animal studies and the analysis of serum samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

In Vivo Animal Study Protocol (General Framework)

This protocol provides a general workflow for assessing the pharmacokinetics and metabolism of a steroid like this compound in a rodent model.

1. Animal Model and Acclimatization:

-

Species: Male Sprague-Dawley rats (250-300 g) are commonly used.

-

Acclimatization: Animals are housed in a controlled environment (12-h light/dark cycle, constant temperature and humidity) for at least one week prior to the experiment, with free access to standard chow and water.

2. Administration of this compound:

-

Formulation: this compound is dissolved in a suitable vehicle (e.g., a mixture of ethanol, propylene (B89431) glycol, and water).

-

Route of Administration: The compound can be administered via oral gavage (p.o.) or intravenous (i.v.) injection through a cannulated vein.

-

Dose: The dose will depend on the specific research question. For example, a dose of 50 mg/kg could be used.

3. Blood Sampling:

-

Procedure: Blood samples (approximately 200 µL) are collected from a cannulated artery (e.g., carotid artery) at various time points (e.g., pre-dose, and 5, 15, 30, 60, 120, 240, and 480 minutes post-dose).

-

Anticoagulant: Blood is collected into tubes containing an anticoagulant such as EDTA.

4. Sample Processing and Storage:

-

Plasma/Serum Separation: Blood samples are centrifuged (e.g., at 3000 x g for 10 minutes at 4°C) to separate plasma or allowed to clot to obtain serum.

-

Storage: The resulting plasma or serum is stored at -80°C until analysis.

Steroid Extraction and LC-MS/MS Analysis Protocol

This protocol details a common method for extracting and quantifying a panel of steroids from serum or plasma.[3][4]

1. Sample Preparation and Extraction: [4]

-

To 100 µL of serum or plasma, add an internal standard solution containing deuterated analogues of the steroids of interest.

-

Add 200 µL of acetonitrile to precipitate proteins and vortex for 30 seconds.

-

Add 1 mL of methyl tert-butyl ether (MTBE) for liquid-liquid extraction, vortex for 5 minutes, and then centrifuge at 12,000 rpm for 5 minutes.

-

Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 55°C.

-

Reconstitute the dried extract in 100 µL of 50% methanol.

-

Liquid Chromatography (LC):

-

Column: A reverse-phase C18 column (e.g., Kinetex C18, 150 x 2.1 mm, 2.6 µm) is commonly used.

-

Mobile Phase: A gradient elution with water and methanol, both containing a modifier like 0.1% formic acid or ammonium (B1175870) fluoride, is employed to separate the steroids.

-

Flow Rate: A typical flow rate is 0.3 mL/min.

-

Injection Volume: 20 µL of the reconstituted extract is injected.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive or negative mode is used, depending on the target analytes. Polarity switching may be employed to detect a wider range of steroids in a single run.

-

Detection: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for each steroid and its internal standard are monitored for sensitive and selective quantification.

-

Conclusion

The in vivo conversion of this compound is a complex process that leads to the formation of a diverse array of biologically active steroid hormones. Through the Δ⁴ and Δ⁵ pathways, pregnenolone, the active metabolite of this compound, is metabolized to key steroids such as progesterone and DHEA, which in turn are precursors to other hormones including androgens and estrogens. The quantitative data and experimental protocols presented in this guide provide a framework for researchers and drug development professionals to design and execute studies aimed at further elucidating the metabolic fate and pharmacological effects of this compound. The use of robust analytical techniques like LC-MS/MS is paramount for the accurate and sensitive measurement of steroid profiles in biological samples, enabling a deeper understanding of steroidogenesis and its modulation.

References

- 1. Proof-of-Concept Trial with the Neurosteroid Pregnenolone Targeting Cognitive and Negative Symptoms in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Randomized, Double-Blind, Placebo-Controlled Trial of Pregnenolone for Bipolar Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effective Extraction of a Panel of Steroid Hormones from Human Serum | Separation Science [sepscience.com]

- 4. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]

- 5. endocrine-abstracts.org [endocrine-abstracts.org]

The Pharmacokinetics and Bioavailability of Pregnenolone Acetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pregnenolone (B344588), a foundational endogenous steroid, serves as a critical precursor in the biosynthesis of a wide array of steroid hormones, including progestogens, androgens, estrogens, glucocorticoids, and mineralocorticoids.[1] Beyond its role as a metabolic intermediate, pregnenolone and its derivatives are recognized as neurosteroids, exhibiting biological activity within the central nervous system.[1] Pregnenolone acetate (B1210297), a synthetic ester of pregnenolone, has been explored for therapeutic applications and was historically available in oral formulations.[2][3] This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and bioavailability of pregnenolone acetate, with a focus on quantitative data, experimental methodologies, and relevant biochemical pathways.

Pharmacokinetic Profile

Direct and comprehensive pharmacokinetic data for this compound, including parameters such as maximum plasma concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC), are scarce in contemporary scientific literature. Much of the available research has focused on the parent compound, pregnenolone. However, historical studies provide valuable insights into the metabolic fate of acetylated steroid esters.

It is widely understood that ester derivatives of steroids, like this compound, are typically hydrolyzed in vivo to the active parent compound, pregnenolone. This conversion is a critical factor in determining the overall pharmacokinetic profile.

Metabolic Clearance

A key study from 1967 by Wang et al. provides the most direct comparison of the metabolic clearance rates (MCR) of pregnenolone and 17-acetoxypregnenolone in both humans and rabbits. The metabolic clearance rate is a measure of the volume of plasma cleared of a drug per unit of time and is inversely related to the drug's half-life.

Table 1: Metabolic Clearance Rates (MCR) of Pregnenolone and 17-Acetoxypregnenolone [4][5]

| Compound | Species | MCR (L/day) | MCR (L/day/kg) |

| Pregnenolone | Human | 2080 ± 330 | 32.5 |

| Rabbit | 1140 ± 150 | 380 | |

| 17-Acetoxypregnenolone | Human | 130 ± 10 | 2.1 |

| Rabbit | 650 ± 120 | 217 |

Data are presented as mean ± standard error.

As indicated in Table 1, the metabolic clearance rate of 17-acetoxypregnenolone in humans is significantly lower than that of pregnenolone, suggesting a longer half-life for the acetylated form.[4][5]

Bioavailability

Upon oral administration, it is presumed that this compound is absorbed and subsequently hydrolyzed by esterases in the plasma and tissues to release pregnenolone. The overall bioavailability would therefore be a function of both the extent of absorption of the intact ester and the rate and extent of its conversion to pregnenolone.

Metabolism

The metabolism of this compound is intrinsically linked to the metabolic pathways of pregnenolone itself. Following hydrolysis of the acetate group, pregnenolone serves as a substrate for several key enzymatic reactions in steroidogenesis.

Steroidogenesis Pathway from Pregnenolone

The following diagram illustrates the primary metabolic pathways of pregnenolone after its formation or its release from this compound.

Experimental Protocols

Detailed experimental protocols for modern pharmacokinetic studies of this compound are not available in the public domain. However, the methodology employed in the 1967 study by Wang et al. provides a foundational understanding of how such studies were historically conducted.

Protocol for Determining Metabolic Clearance Rate (Wang et al., 1967)[4][5]

This section outlines the key aspects of the experimental protocol used to determine the metabolic clearance rates of radiolabeled pregnenolone and 17-acetoxypregnenolone.

1. Subjects and Administration:

-

The study was conducted in both healthy human volunteers and rabbits.

-

Tritiated ([³H]) or Carbon-14 ([¹⁴C]) labeled steroids were administered intravenously as a single bolus injection.

2. Blood Sampling:

-

Serial blood samples were collected at various time points post-injection.

-

The exact timing of blood draws was crucial for accurately plotting the disappearance curve of the radiolabeled steroid from circulation.

3. Sample Processing and Analysis:

-

Plasma was separated from the blood samples.

-

Steroids were extracted from the plasma using organic solvents.

-

Chromatographic techniques, such as paper chromatography and thin-layer chromatography, were used to separate the parent steroid from its metabolites.

-

The radioactivity of the isolated steroid fractions was measured using liquid scintillation counting.

4. Data Analysis:

-

The disappearance of the radiolabeled steroid from the plasma was plotted over time.

-

The metabolic clearance rate (MCR) was calculated from the area under the disappearance curve, using the formula: MCR = Dose / AUC, where AUC is the area under the plasma concentration-time curve from time zero to infinity.

The following workflow diagram illustrates the key steps in this historical experimental protocol.

Analytical Methodologies

The quantification of pregnenolone and its acetate ester in biological matrices is essential for pharmacokinetic studies. Historically, methods relied on competitive binding assays and chromatographic techniques with radiolabel detection. Modern analytical methods offer significantly improved sensitivity and specificity.

Table 2: Comparison of Analytical Methods for Steroid Quantification

| Method | Principle | Advantages | Disadvantages |

| Radioimmunoassay (RIA) | Competitive binding of a radiolabeled antigen and an unlabeled antigen to a limited amount of antibody. | High sensitivity. | Use of radioactive materials, potential for cross-reactivity. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | High specificity and sensitivity, provides structural information. | Requires derivatization for non-volatile steroids, complex sample preparation. |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Chromatographic separation coupled with highly selective and sensitive mass detection. | High specificity, high sensitivity, ability to multiplex (measure multiple analytes simultaneously). | Higher equipment cost, potential for matrix effects. |

The following diagram illustrates the logical relationship in selecting an appropriate analytical method based on study requirements.

References

- 1. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 2. Recommendations for the measurement of sexual steroids in clinical practice. A position statement of SEQCML/SEEN/SEEP - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pregnenolone (medication) - Wikipedia [en.wikipedia.org]

- 4. scilit.com [scilit.com]

- 5. joe.bioscientifica.com [joe.bioscientifica.com]

Unraveling the Dichotomy: A Technical Guide to the Non-Genomic and Genomic Actions of Pregnenolone Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pregnenolone (B344588), a pivotal neurosteroid, and its acetate (B1210297) ester, pregnenolone acetate, are gaining increasing attention for their diverse biological activities. While historically viewed primarily as an inert precursor to other steroid hormones, recent research has unveiled a complex signaling profile for pregnenolone and its analogs, encompassing both rapid, non-genomic effects and slower, transcriptionally-mediated genomic actions. This compound, as a non-metabolized analog of pregnenolone, offers a unique tool to dissect these pathways, crucial for understanding its therapeutic potential in neurodevelopmental and inflammatory disorders. This technical guide provides an in-depth exploration of the non-genomic and genomic actions of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling mechanisms.

Non-Genomic Actions of this compound

The non-genomic actions of this compound are characterized by their rapid onset, occurring independently of gene transcription and protein synthesis. These effects are primarily mediated through interactions with cell membrane receptors and cytoplasmic proteins.

Modulation of the Cytoskeleton via Microtubule Polymerization

A prominent non-genomic action of this compound is its ability to promote the polymerization of microtubules, essential components of the neuronal cytoskeleton that play a critical role in neurite outgrowth and synaptic plasticity.[1] this compound has been identified as a compound that enhances microtubule polymerization.[1] This effect is mediated through its interaction with microtubule-associated proteins (MAPs), such as MAP2 and the cytoplasmic linker protein 170 (CLIP-170).[2][3]

Quantitative Data: Binding Affinities and Dose-Response

| Compound | Target | Parameter | Value | Cell/System Type | Reference |

| Pregnenolone | Fetal rat brain microtubules | Kd | 42.9 nM | In vitro | [4] |

| Pregnenolone | Fetal rat brain microtubules | Bmax | 3.7 pmol/mg of protein | In vitro | [4] |

| Pregnenolone | Purified calf MAP2 | Kd | 39.2 nM | In vitro | [2][4] |

| Pregnenolone | Purified calf MAP2 | Bmax | 16 pmol/mg of MAP2 | In vitro | [2][4] |

| Pregnenolone | Purified calf MAP2 + tubulin copolymers | Kd | 44.0 nM | In vitro | [5] |

| Pregnenolone | Purified calf MAP2 + tubulin copolymers | Bmax | 135 pmol/mg of MAP2 | In vitro | [5] |

| Pregnenolone | Cerebellar granule neurons | Neurite Outgrowth | Significant increase at 0.01 and 0.1 µM | Primary neuronal culture | [6] |

| Pregnenolone Sulfate (B86663) | Cerebellar granule neurons | Neurite Outgrowth | No significant effect | Primary neuronal culture | [6] |

Experimental Protocols

In Vitro Microtubule Polymerization Assay:

-

Reagents: Purified tubulin, purified CLIP-170, preformed tubulin seeds, fluorescence-labeled tubulin, polymerization buffer (e.g., 80 mM PIPES, pH 6.8, 1 mM MgCl2, 1 mM EGTA, 1 mM GTP), this compound stock solution (in DMSO), and control vehicle (DMSO).

-

Procedure: a. In a 96-well plate, mix fluorescently labeled tubulin, purified CLIP-170, and preformed tubulin seeds in polymerization buffer. b. Add this compound at various concentrations or DMSO as a control. c. Incubate the plate at 37°C to induce polymerization. d. Monitor the increase in fluorescence intensity over time using a microplate reader. The rate and extent of polymerization can be calculated from the resulting curves.[1]

*Live-Cell Imaging of Microtubule Dynamics:

-

Cell Culture and Transfection: Culture COS-1 cells and transiently transfect them with a plasmid encoding a fluorescently tagged microtubule plus-end tracking protein, such as CLIP-170-mOrange.[1]

-

Treatment: Treat the transfected cells with this compound or a vehicle control.

-

Imaging: Acquire time-lapse images of the cells using a fluorescence microscope equipped with a temperature-controlled chamber (37°C).

-

Analysis: Track the movement of the fluorescent comets (representing growing microtubule ends) over time to quantify parameters such as microtubule growth speed, persistence, and catastrophe frequency.

*Neurite Outgrowth Assay:

-

Cell Culture: Culture primary cerebellar granule neurons on a suitable substrate.[6]

-

Treatment: After allowing the neurons to adhere, treat them with different concentrations of this compound or a vehicle control.

-

Fixation and Staining: After a defined incubation period (e.g., 24-48 hours), fix the cells and immunostain for a neuronal marker (e.g., β-III tubulin) to visualize the neurites.

-

Imaging and Analysis: Acquire images of the stained neurons and use image analysis software to measure the length of the longest neurite per neuron and the total neurite length.[7][8]

Signaling Pathway

Modulation of Ligand-Gated Ion Channels

Pregnenolone and its sulfate ester are well-documented modulators of major ligand-gated ion channels in the central nervous system, including NMDA and GABAA receptors. While direct studies on this compound are less common, its structural similarity to pregnenolone suggests it may have similar effects.

Quantitative Data: Receptor Modulation

| Compound | Receptor | Effect | Concentration | Cell/System Type | Reference |

| Pregnenolone Sulfate | NMDA (NR1/NR2A, NR1/NR2B) | Potentiation | 100 µM | Xenopus oocytes | [9] |

| Pregnenolone Sulfate | NMDA (NR1/NR2C, NR1/NR2D) | Inhibition | 100 µM | Xenopus oocytes | [9] |

| Pregnenolone Sulfate | GABAA (α1β2γ2L) | Inhibition | 50 µM | HEK 293 cells | [10] |

Experimental Protocols

*Patch-Clamp Electrophysiology for NMDA/GABAA Receptor Modulation:

-

Cell Preparation: Use cultured hippocampal neurons or HEK293 cells transiently transfected with the desired receptor subunits (e.g., NMDA: GluN1/GluN2A; GABAA: α1β2γ2L).[11][12]

-

Recording Configuration: Establish a whole-cell patch-clamp configuration.[12]

-

Solutions: Use appropriate internal and external solutions to isolate the currents of interest. For example, for NMDA receptors, the external solution should be Mg2+-free and contain NMDA and a co-agonist like glycine (B1666218) or D-serine. For GABAA receptors, the external solution will contain GABA.

-

Drug Application: After obtaining a stable baseline current, apply the agonist (NMDA or GABA) alone, and then co-apply the agonist with various concentrations of this compound. A rapid perfusion system is ideal for precise drug application.

-

Data Analysis: Measure the peak amplitude and kinetics of the elicited currents in the absence and presence of this compound to determine its modulatory effects (potentiation or inhibition).[11]

Signaling Pathways

Anti-inflammatory Effects via Toll-Like Receptor Signaling

Pregnenolone and its metabolites have been shown to exert anti-inflammatory effects by inhibiting Toll-like receptor (TLR) signaling pathways.[13] This is a critical non-genomic action with therapeutic implications for a range of inflammatory conditions.

Experimental Protocol

*TLR Signaling Reporter Assay:

-

Cell Line: Use a macrophage cell line (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs).[14] For a more specific readout, a cell line stably expressing a specific TLR (e.g., TLR4) and an NF-κB-driven reporter gene (e.g., luciferase) can be used.

-

Treatment: Pre-treat the cells with various concentrations of this compound for a defined period.

-

Stimulation: Stimulate the cells with a specific TLR ligand (e.g., lipopolysaccharide [LPS] for TLR4).

-

Endpoint Measurement:

-

Cytokine Production: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant using ELISA.

-

Reporter Gene Activity: If using a reporter cell line, measure the reporter gene activity (e.g., luciferase activity) as an indicator of NF-κB activation.

-

Signaling Pathway

Genomic Actions of this compound

The genomic actions of steroids are mediated by their interaction with nuclear receptors, leading to changes in gene expression. While a specific nuclear receptor for pregnenolone has not been definitively identified, evidence suggests that it and its derivatives can influence gene transcription through various mechanisms.

Activation of the Pregnane (B1235032) X Receptor (PXR)

Pregnenolone is a known agonist of the pregnane X receptor (PXR), a nuclear receptor that plays a key role in regulating the expression of genes involved in xenobiotic and endobiotic metabolism.[15]

Experimental Protocol

*PXR Transactivation Assay:

-

Cell Line: Use a cell line (e.g., HepG2) stably co-transfected with an expression vector for human PXR and a reporter plasmid containing a PXR-responsive element (PXRE) driving the expression of a reporter gene (e.g., luciferase).[16][17]

-

Treatment: Treat the cells with various concentrations of this compound. A known PXR agonist (e.g., rifampicin) should be used as a positive control.

-

Reporter Gene Assay: After an appropriate incubation period (e.g., 24 hours), lyse the cells and measure the reporter gene activity. An increase in reporter activity indicates PXR activation.

Signaling Pathway

Regulation of Gene Expression

Recent studies have shown that pregnenolone sulfate can induce widespread changes in gene expression in immune cells, suggesting direct or indirect genomic effects.[18] For example, it has been shown to upregulate the expression of the nuclear receptor subfamily 4 group A (NR4A) members, which are involved in regulating T-cell function.[18] The direct genomic effects of this compound on gene expression remain an area for further investigation.

Experimental Protocol

*Gene Expression Analysis (RNA-Seq or qPCR):

-

Cell Treatment: Treat the cell type of interest (e.g., T-cells, neurons) with this compound or a vehicle control for a specified duration (e.g., 2 and 24 hours).[18]

-

RNA Isolation: Isolate total RNA from the treated cells.

-

Gene Expression Profiling:

-

RNA-Seq: Perform RNA sequencing to obtain a comprehensive profile of gene expression changes.

-

qPCR: Use quantitative real-time PCR to analyze the expression of specific target genes of interest.

-

-

Data Analysis: Analyze the sequencing or qPCR data to identify differentially expressed genes and perform pathway analysis to understand the biological implications of these changes.

Conclusion

This compound exhibits a dualistic nature in its biological activities, engaging in both rapid, non-genomic signaling and slower, genomic regulation. Its non-genomic effects, particularly the promotion of microtubule polymerization and modulation of ion channels, underscore its potential in neurodevelopment and neuroprotection. Concurrently, its ability to influence gene expression, for instance through PXR activation, points to a broader role in cellular homeostasis and metabolism. The detailed experimental protocols and quantitative data provided in this guide offer a framework for researchers to further investigate and harness the therapeutic potential of this multifaceted neurosteroid analog. A deeper understanding of the interplay between the non-genomic and genomic actions of this compound will be pivotal in the development of novel therapeutic strategies for a range of neurological and inflammatory disorders.

References

- 1. A synthetic pregnenolone analog promotes microtubule dynamics and neural development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pregnenolone binds to microtubule-associated protein 2 and stimulates microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pregnenolone activates CLIP-170 to promote microtubule growth and cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. mapreg.com [mapreg.com]

- 6. biorxiv.org [biorxiv.org]

- 7. Neurite Outgrowth Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A quantitative method for analysis of in vitro neurite outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of the NMDA response by pregnenolone sulphate reveals subtype selective modulation of NMDA receptors by sulphated steroids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pregnenolone sulfate block of GABAA receptors: mechanism and involvement of a residue in the M2 region of the α subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Diminished allopregnanolone enhancement of GABAA receptor currents in a rat model of chronic temporal lobe epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The neurosteroid pregnenolone promotes degradation of key proteins in the innate immune signaling to suppress inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of human macrophage activation via pregnane neurosteroid interactions with toll-like receptors: Sex differences and structural requirements - PMC [pmc.ncbi.nlm.nih.gov]

- 15. caymanchem.com [caymanchem.com]

- 16. Screening Method for the Identification of Compounds That Activate Pregnane X Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Transactivation Assays to Assess Canine and Rodent Pregnane X Receptor (PXR) and Constitutive Androstane Receptor (CAR) Activation | PLOS One [journals.plos.org]

- 18. Pregnenolone sulfate induces transcriptional and immunoregulatory effects on T cells - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Historical Research of Pregnenolone Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and early research history of pregnenolone (B344588) acetate (B1210297). It is intended for professionals in the fields of pharmaceutical sciences, medicinal chemistry, and endocrinology who are interested in the scientific journey of this steroid ester, from its initial synthesis to its early therapeutic applications and its place in the broader context of steroid hormone research.

Introduction and Discovery

The story of pregnenolone acetate is intrinsically linked to its parent compound, pregnenolone. Pregnenolone, an endogenous steroid, was first synthesized by Adolf Butenandt and his colleagues in 1934.[1][2] It is the precursor from which most other steroid hormones are synthesized, including progestogens, androgens, estrogens, glucocorticoids, and mineralocorticoids.[2][3]

Research into pregnenolone and its derivatives gained momentum in the 1940s. During this period, studies explored its potential anti-inflammatory, anti-stress, and mood-elevating properties.[3][4] This line of inquiry led to the investigation and use of this compound. In the 1950s, pregnenolone was approved as a pharmaceutical medication for treating rheumatoid arthritis and soft-tissue rheumatism.[1] However, with the subsequent discovery of more potent corticosteroids like cortisol, medical interest in pregnenolone and its acetate waned, and it was largely relegated to the background of therapeutic research.[3]

This compound (also known as pregn-5-en-3β-ol-20-one 3β-acetate) is a synthetic pregnane (B1235032) steroid and an ester of pregnenolone.[5] It has been described as a glucocorticoid and has been used as a skin-conditioning and anti-aging agent.[5] For instance, a topical cream containing 1% this compound was marketed in France for premature skin aging before being withdrawn in 1992.[5]

Chemical Properties and Data

A summary of the key chemical and physical properties of this compound is provided below.

| Property | Value | Reference |

| Chemical Formula | C23H34O3 | [5][6] |

| Molar Mass | 358.51 g·mol−1 | [6] |

| CAS Number | 1778-02-5 | [6] |

| Melting Point | 142-145 °C | [6] |

| 146-151 °C | [7] | |

| Appearance | White solid | [6][7] |

Synthesis of this compound: Experimental Protocols

Several methods for the synthesis of this compound have been documented. The primary approach involves the acetylation of pregnenolone.

Method 1: Acetylation of Pregnenolone

This common laboratory method involves the direct acetylation of pregnenolone using an acetylating agent in the presence of a base.

Experimental Protocol:

-

Reactants: Pregnenolone, acetyl chloride, pyridine (B92270), anhydrous dichloromethane (B109758) (DCM).

-

Procedure:

-

A suspension of pregnenolone (50.0 g, 0.158 mol) and pyridine (15.4 g, 0.195 mol) in 400 ml of anhydrous DCM is cooled to 0°C.[6]

-

Acetyl chloride (13.7 g, 0.176 mol) is added dropwise to the cooled suspension over a period of 10 minutes.[6]

-

The resulting mixture is allowed to warm to room temperature and is stirred for 3 hours.[6]

-

Water (300 ml) is added to the reaction mixture. The organic layer is separated.[6]

-

The organic layer is washed sequentially with brine (100 ml) and water (100 ml) and then dried over sodium sulfate (B86663) (Na2SO4).[6]

-

The solvent is evaporated under vacuum to yield this compound as a white solid.[6]

-

-

Yield: 99.6%[6]

Workflow for the synthesis of this compound via acetylation.

Method 2: Catalytic Hydrogenation

This compound can also be prepared via the catalytic hydrogenation of 16-Dehydrothis compound.[6] A patented method describes a specific protocol using a compound catalyst.

Experimental Protocol:

-

Reactants: Dehydrothis compound, ethyl acetate (solvent), palladium/carbon catalyst, ammonium (B1175870) acetate.

-

Procedure:

-

A hydrogenation reaction of dehydrothis compound is carried out in ethyl acetate as the solvent.[7]

-

A compound catalyst of palladium/carbon and ammonium acetate is used.[7]

-

The reaction is conducted at a temperature of 35-45°C and under a pressure of 0.4-0.8 MPa.[7]

-

Following the reaction, the liquid is filtered, and the filtrate is concentrated under normal pressure.[7]

-

A mixed solvent is added to the concentrated filtrate, which is then cooled to induce crystallization. The resulting crude product is obtained by centrifugal drying.[7]

-

The crude product is washed with methanol (B129727) and dried to yield pure, white, sandy solid this compound.[7]

-

-

Purity: >99.5% (by HPLC)[7]

Biological Context and Signaling Pathways

Pregnenolone is the universal precursor for the biosynthesis of steroid hormones. This process, known as steroidogenesis, begins with cholesterol.

The Steroidogenesis Pathway: The synthesis of pregnenolone from cholesterol is the rate-limiting step in steroidogenesis and occurs in the mitochondria.[2][8] The enzyme Cytochrome P450scc (also known as cholesterol side-chain cleavage enzyme) catalyzes this conversion.[2] Once formed, pregnenolone can be metabolized into various other steroid hormones. The acetate form, being an ester, is a synthetic derivative used for administration and research.

Pregnenolone itself is biologically active, acting as a neurosteroid.[1][2] It has been found to bind to microtubule-associated protein 2 (MAP2), which is involved in promoting the polymerization of microtubules and enhancing neurite growth.[2][4]

Simplified steroid hormone biosynthesis pathway.

Early Research and Therapeutic Applications

Early clinical studies in the 1940s and 1950s investigated the therapeutic potential of pregnenolone and its acetate form.

-

Anti-inflammatory Effects: Pregnenolone was used to treat inflammatory conditions like rheumatoid arthritis.[1][9] It was found to be effective in some studies, though its effects were less potent than later-discovered corticosteroids.[3]

-

Dermatology and Skin Aging: this compound has been reported to have hydrating effects on the skin.[10] A 0.5% topical cream was reported to reduce wrinkles in elderly women, an effect suggested to be due to improved skin hydration.[5]

-

Neuroactivity: Research has shown that pregnenolone is a neurosteroid, and its administration can lead to elevated levels of other neuroactive steroids like allopregnanolone.[1] These findings have spurred modern research into its potential for treating conditions like schizophrenia and depression.[9][11]

Despite its early promise, the lack of patentability for the natural hormone pregnenolone, coupled with the development of more potent synthetic corticosteroids, led to a decline in its mainstream medical use and research for several decades.[3]

Conclusion